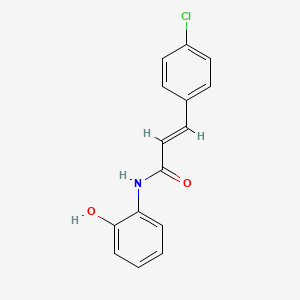

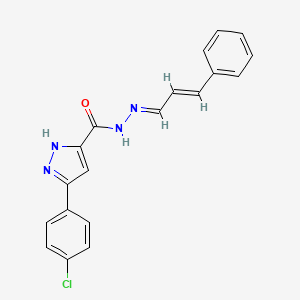

3-(4-氯苯基)-N-(2-羟苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The synthesis and analysis of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" and related compounds have been subjects of scientific research due to their potential applications in materials science, pharmaceuticals, and chemistry. These compounds are characterized by their acrylamide backbone, which can be modified to impart different physical and chemical properties.

Synthesis Analysis

The synthesis of acrylamides typically involves the reaction of acryloyl chloride with aromatic amines in the presence of a base. For "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide", this would involve the reaction of 4-chlorophenylamine and 2-hydroxyaniline with acryloyl chloride. The process may require optimization to improve yield and purity, involving considerations such as temperature control, choice of solvent, and reaction time (Saito, Sugawara, & Matsuda, 1996).

Molecular Structure Analysis

The molecular structure of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" can be analyzed using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the compound's crystalline structure, bond lengths, bond angles, and overall geometry. The presence of the chlorophenyl and hydroxyphenyl groups significantly influences the compound's electronic structure and chemical reactivity (Gupta, Rai, Inbanathan, & Fleck, 2013).

Chemical Reactions and Properties

"3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" can undergo various chemical reactions, including hydrolysis, polymerization, and reactions with nucleophiles. The acrylamide moiety can react with hydroxyl groups to form hydrogels, which are of interest in material science for their absorbent properties. Additionally, the compound's reactivity can be further explored through its interactions with metals and other organic compounds (Fan Hui, 2007).

Physical Properties Analysis

The physical properties of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" include its melting point, boiling point, solubility in various solvents, and thermal stability. These properties are crucial for determining the compound's suitability for specific applications, such as in pharmaceutical formulations or as a precursor for further chemical modifications (Nanjundan, Selvamalar, & Jayakumar, 2004).

Chemical Properties Analysis

The chemical properties of "3-(4-chlorophenyl)-N-(2-hydroxyphenyl)acrylamide" are influenced by its functional groups. The chlorophenyl group can participate in electrophilic aromatic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and act as a nucleophile in various reactions. These properties can be harnessed to create derivatives with desired chemical functionalities (Branham, Snowden, & McCormick, 1996).

科学研究应用

缓蚀剂

丙烯酰胺衍生物的一个重要应用,例如 3-(4-氯苯基)-N-(2-羟苯基)丙烯酰胺,是在缓蚀领域。专注于合成和表征新型丙烯酰胺衍生物以用作硝酸铜溶液中缓蚀剂的研究显示出有希望的结果。Abu-Rayyan 等人进行的研究。(2022) 探索了合成丙烯酰胺衍生物通过化学和电化学方法防止铜在硝酸溶液中腐蚀的有效性。发现这些衍生物充当有效的缓蚀剂,表现出混合型抑制的潜力,效率高达 86.1%。这些化合物在铜上吸附过程中的行为表明化学吸附遵循 Langmuir 等温线,理论计算通过密度泛函理论 (DFT) 和蒙特卡罗模拟 (MC) 支持了这些发现 (Abu-Rayyan 等人,2022)。

杀虫剂

另一个值得注意的应用是开发潜在的杀虫剂。Rashid 等人的一项研究。(2021) 合成了有趣的 N-(4-氯苯基)-2-苯氧基乙酰胺衍生物,从而创造了新型丙烯酰胺、腙、丙烯腈和查耳酮衍生物。这些化合物,特别是丙烯酰胺衍生物,被测试了对棉铃虫的杀虫效果,斜纹夜蛾,一些化合物表现出优异的结果。这项研究表明丙烯酰胺衍生物在促进新型有效杀虫剂开发方面的潜力 (Rashid 等人,2021)。

催化加氢脱氯

丙烯酰胺衍生物也应用于催化过程,例如水中氯酚的加氢脱氯。兰等人的一项研究。(2010) 设计了一种微反应器,其中 Pd 纳米粒子固定在聚[苯乙烯-共-2-(乙酰乙酰氧基)乙基甲基丙烯酸酯-共-丙烯酰胺] 的壳冠空心微球上。使用壳冠空心微球作为微胶囊和催化剂支架的策略提供了几个优点,包括作为准均相催化剂在水中的分散性以及在室温和大气压下对氯酚的有效催化加氢脱氯 (兰等人,2010)。

接枝聚合

此外,丙烯酰胺衍生物已在接枝聚合过程中找到应用。洪等人。(2009) 研究了使用紫外线辐射和固定苯甲酮作为光引发剂在棉织物上接枝聚丙烯酰胺。这一过程成功地接枝了聚丙烯酰胺,增强了织物的性能,例如产生活性氯含量以获得优异的抗菌能力。该应用展示了丙烯酰胺衍生物在材料科学和工程中的多功能性 (洪等人,2009)。

属性

IUPAC Name |

(E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c16-12-8-5-11(6-9-12)7-10-15(19)17-13-3-1-2-4-14(13)18/h1-10,18H,(H,17,19)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFFGRHEAFMPSX-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(4-chlorophenyl)-N-(2-hydroxyphenyl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)

![N-[(3S*,4R*)-4-propyl-1-(9H-purin-6-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5544014.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544047.png)

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5544052.png)